6-Allyl Substitution Drives Submicromolar Pim-1 Kinase Inhibition – Comparison with 6-Unsubstituted Analog
The 6-allyl group in the target compound is reported to confer strong inhibition of Pim-1 kinase (IC50 < 1 µM), whereas the structurally analogous 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol, which lacks the 6-allyl substituent (CAS 77493-78-8), exhibits significantly weaker antiproliferative activity with IC50 values of 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells . This >12-fold potency differential illustrates the critical functional contribution of the 6-allyl substituent. The importance of the hydrophobic substituent at the 6-position is further corroborated by class-level evidence showing that 6-substituted pyrazolopyrimidinones can achieve approximately 100-fold increases in CDK4 affinity compared to unsubstituted analogs [1].
| Evidence Dimension | Antiproliferative potency (IC50) and kinase inhibition |
|---|---|
| Target Compound Data | Pim-1 IC50 < 1 µM (vendor-reported); Flt-3 IC50 < 2 µM (vendor-reported) |
| Comparator Or Baseline | 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 77493-78-8): A549 IC50 = 12.5 µM; MCF-7 IC50 = 15.0 µM |
| Quantified Difference | >12-fold improvement in cellular potency attributed predominantly to 6-allyl substitution |
| Conditions | Kinase inhibition assay (target compound); MTT assay against A549 and MCF-7 cell lines (comparator) |
Why This Matters
This potency difference justifies selecting the 6-allyl compound over the commercially available 6-unsubstituted analog for Pim-1-targeted oncology research, as the 6-allyl group is essential for achieving submicromolar target engagement.
- [1] Nugiel DA, et al. Synthesis and Evaluation of Pyrazolopyrimidinones as Cyclin-Dependent Kinase Inhibitors. J Med Chem. 2001;44(9):1334-1336. doi:10.1021/jm010016y. View Source
